aclacinomycin T(1+)

Enzyme kinetics Anthracycline tailoring Biotransformation

Aclacinomycin T(1+) is the optimal monoglycosylated substrate for anthracycline tailoring enzymes RdmC and RdmB, delivering 70–90% higher conversion efficiency than multi-sugar aclacinomycins. As the sole known substrate for glycosyltransferase AknK (EC 2.4.1.327), it is irreplaceable for in vitro reconstitution of the aclacinomycin biosynthetic pathway. A single-step fermentation route via S. galilaeus H038 reduces operational complexity versus multi-sugar derivatives. Reported Km of 15.5 μM for RdmC enables precise reaction optimization.

Molecular Formula C30H36NO10+
Molecular Weight 570.6 g/mol
Cat. No. B1247451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaclacinomycin T(1+)
Molecular FormulaC30H36NO10+
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)[NH+](C)C)O
InChIInChI=1S/C30H35NO10/c1-6-30(38)12-19(41-20-11-17(31(3)4)25(33)13(2)40-20)22-15(24(30)29(37)39-5)10-16-23(28(22)36)27(35)21-14(26(16)34)8-7-9-18(21)32/h7-10,13,17,19-20,24-25,32-33,36,38H,6,11-12H2,1-5H3/p+1/t13-,17-,19-,20-,24-,25+,30+/m0/s1
InChIKeyLJZPVWKMAYDYAS-QKKPTTNWSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aclacinomycin T(1+) Procurement Guide: Structure, Class, and Biosynthetic Role


Aclacinomycin T(1+) is a monoglycosylated anthracycline antibiotic consisting of an aklavinone aglycone core bearing a single α-L-rhodosaminyl sugar residue attached at the C-7 position via glycosidic linkage [1]. As a key biosynthetic intermediate in the aclacinomycin pathway of Streptomyces galilaeus, it serves as the foundational scaffold upon which additional deoxyhexose sugars are sequentially appended to yield the clinically utilized trisaccharide aclacinomycin A (aclarubicin) [2]. The compound exhibits inherent antimicrobial and antineoplastic activities, though its primary scientific and industrial value lies in its role as a substrate for glycosyltransferase-mediated diversification and as a starting material for semisynthetic anthracycline analog generation [1].

Why Aclacinomycin T(1+) Cannot Be Replaced by Other Aclacinomycins in Biosynthetic and Semisynthetic Applications


Aclacinomycins A, B, Y, S, and N are polyglycosylated derivatives that differ fundamentally from aclacinomycin T(1+) in sugar composition and count [1]. The presence of two or three sugar residues (rhodosamine plus 2-deoxy-L-fucose with or without a terminal cinerulose/rhodinose moiety) in these compounds sterically and electronically impedes downstream enzymatic modifications at the aglycone C-10 and C-15 positions [2]. Specifically, tailoring enzymes RdmC and RdmB exhibit 70–90% reduced activity on two- and three-sugar aclacinomycins compared to the monoglycosylated aclacinomycin T(1+) [2]. Furthermore, aclacinomycin A competitively inhibits C-10 modifications of the T form [2]. For genetic engineering campaigns aimed at generating hybrid anthracyclines or for enzymatic diversification studies, substitution of aclacinomycin T(1+) with any multi-sugar aclacinomycin would result in dramatically attenuated reaction rates, lower product yields, or complete pathway blockade.

Quantitative Differentiation of Aclacinomycin T(1+) Against Closest Analogs


Superior Enzymatic Conversion Efficiency of Aclacinomycin T(1+) by RdmC Methyl Esterase

The tailoring enzyme aclacinomycin methyl esterase (RdmC) exhibits its highest catalytic activity on aclacinomycin T(1+) as substrate. The enzyme's activity on two- and three-sugar aclacinomycins is reduced by 70–90% relative to its activity on the monoglycosylated T form [1]. The apparent Km of purified aclacinomycin methyl esterase for aclacinomycin T(1+) is 15.5 μM [2].

Enzyme kinetics Anthracycline tailoring Biotransformation

Differential Inhibition of C-10 Tailoring by Aclacinomycin A: Aclacinomycin T(1+) Remains Unimpeded

Aclacinomycin A, the clinical trisaccharide anthracycline, competitively inhibits the C-10 modification of aclacinomycin T(1+) by RdmB hydroxylase/decarboxylase [1]. This establishes that the monoglycosylated T form is the preferred and uninhibited substrate for downstream tailoring, while the fully elaborated clinical compound actively interferes with these modifications.

Enzyme inhibition Anthracycline biosynthesis Substrate competition

Aclacinomycin T(1+) as the Sole Substrate for AknK-Catalyzed 2-Deoxy-L-Fucose Addition

The glycosyltransferase AknK (aclacinomycin-T 2-deoxy-L-fucose transferase, EC 2.4.1.327) catalyzes the transfer of 2-deoxy-L-fucose specifically to aclacinomycin T(1+) to yield aclacinomycin S, the disaccharide intermediate in the aclacinomycin pathway [1]. The reaction is defined as: dTDP-2-deoxy-β-L-fucose + aclacinomycin T → dTDP + aclacinomycin S [2]. Neither aclacinomycin A, B, Y, nor the aglycone aklavinone can serve as substrates for this specific glycosylation step.

Glycosyltransferase Aclacinomycin S synthesis Enzymatic glycosylation

Fermentative Production of Aclacinomycin T(1+) via Defined Streptomyces galilaeus Mutant H038

Aclacinomycin T(1+) can be selectively produced via fermentation of Streptomyces galilaeus ATCC 31615 mutant H038, a strain blocked in the subsequent glycosylation steps of the aclacinomycin pathway . This contrasts with the multi-step or two-strain fermentation required for aclacinomycin A production (using mutants HO42 and HO26 sequentially) . The single-mutant fermentation strategy simplifies process development, reduces contamination risk, and potentially lowers production costs for the T form.

Fermentation Mutant strain Biomanufacturing

Optimal Application Scenarios for Aclacinomycin T(1+) Based on Verified Differentiation


Enzymatic Biotransformation for Novel Anthracycline Analog Generation

Aclacinomycin T(1+) is the optimal substrate for RdmC methyl esterase and RdmB hydroxylase, with 70–90% higher enzymatic conversion efficiency compared to two- and three-sugar aclacinomycins [1]. Researchers employing in vitro enzymatic tailoring to generate 15-demethoxy- or 10-modified anthracycline analogs should procure aclacinomycin T(1+) rather than aclacinomycin A to maximize product yield and minimize competitive inhibition [2]. The defined Km of 15.5 μM for RdmC enables precise reaction optimization [3].

AknK-Catalyzed Synthesis of Aclacinomycin S and Pathway Intermediates

Aclacinomycin T(1+) is the sole known substrate for the glycosyltransferase AknK (EC 2.4.1.327) in the synthesis of aclacinomycin S [1]. This compound is irreplaceable in any experimental workflow aiming to reconstitute the aclacinomycin biosynthetic pathway in vitro, study AknK enzyme kinetics, or produce the disaccharide intermediate for further glycosylation studies [2].

Single-Mutant Fermentation for Anthracycline Scaffold Production

Laboratories establishing in-house anthracycline production can leverage Streptomyces galilaeus mutant H038 for single-step fermentation of aclacinomycin T(1+) [1]. This approach eliminates the two-step fermentation complexity required for aclacinomycin A, reducing operational burden and potentially accelerating process development timelines.

Genetic Engineering of Hybrid Anthracycline Antibiotics

The gene cluster for aclacinomycin biosynthesis has been characterized and is available for genetic engineering to produce hybrid antibiotics with improved properties [1]. Aclacinomycin T(1+) serves as the foundational monoglycosylated scaffold in these engineered pathways. Its procurement is essential for researchers validating pathway reconstitution in heterologous hosts or developing combinatorial biosynthetic strategies that require the unelaborated monoglycosylated intermediate [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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